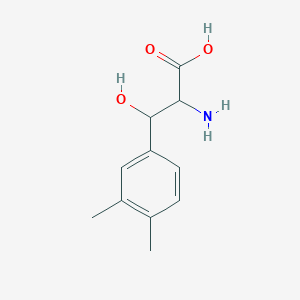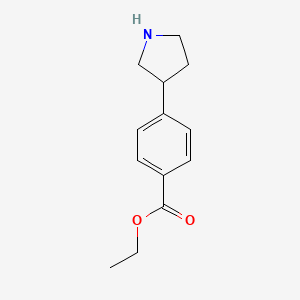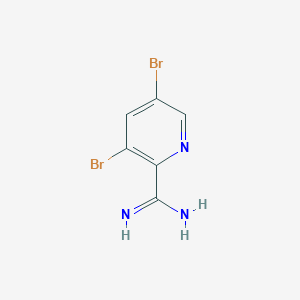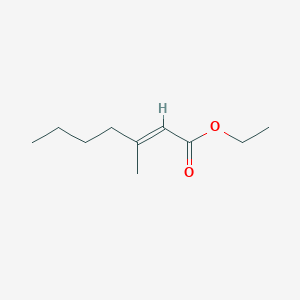
Ethyl 3-methylhept-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methylhept-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by its α,β-unsaturated carboxylic ester structure, which includes a conjugated double bond at the α,β position. This compound is used in various chemical and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-methylhept-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond. The enolate ion is typically generated by treating a carbonyl compound with a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound often involves the esterification of 3-methylhept-2-enoic acid with ethanol in the presence of an acid catalyst. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into saturated esters.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methylhept-2-enoic acid.
Reduction: Ethyl 3-methylheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-methylhept-2-enoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and the study of reaction mechanisms.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which ethyl 3-methylhept-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bond in its structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparaison Avec Des Composés Similaires
Ethyl 3-methylhept-2-enoate can be compared with other enoate esters, such as:
- Ethyl acrylate
- Methyl methacrylate
- Ethyl crotonate
These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific alkyl chain length and substitution pattern, which confer distinct reactivity and utility in various applications .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
ethyl (E)-3-methylhept-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-9(3)8-10(11)12-5-2/h8H,4-7H2,1-3H3/b9-8+ |
Clé InChI |
ODIGGGLINZKHCV-CMDGGOBGSA-N |
SMILES isomérique |
CCCC/C(=C/C(=O)OCC)/C |
SMILES canonique |
CCCCC(=CC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


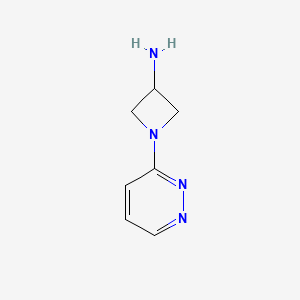
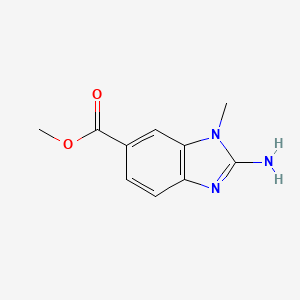

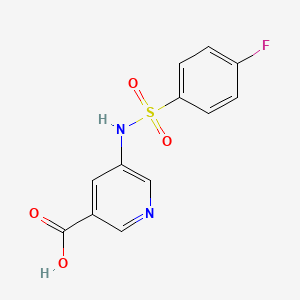

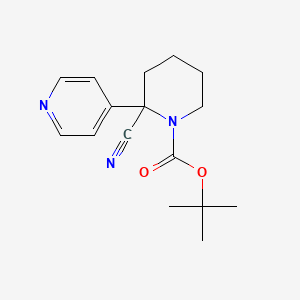
amino}acetic acid hydrochloride](/img/structure/B13520280.png)
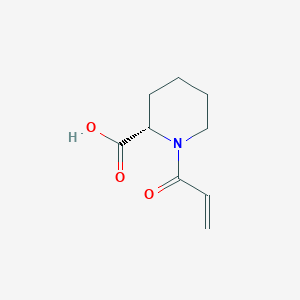

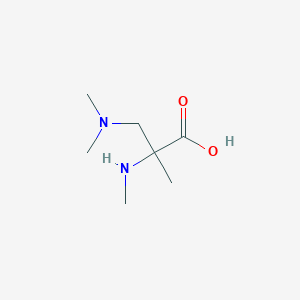
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
